Sodium 2-butoxyethanolate
Description
Sodium 2-butoxyethanolate (CAS No. 52663-57-7) is an organosodium compound derived from the deprotonation of 2-butoxyethanol. Its molecular formula is C₆H₁₃O₃Na, featuring a sodium-bound ethanolate group (-O⁻Na⁺) attached to a butoxy chain (-O-(CH₂)₃CH₃).
Properties
CAS No. |
52663-57-7 |
|---|---|
Molecular Formula |
C6H13NaO2 |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
sodium;2-butoxyethanolate |
InChI |
InChI=1S/C6H13O2.Na/c1-2-3-5-8-6-4-7;/h2-6H2,1H3;/q-1;+1 |
InChI Key |
GROHDZZDCRILLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC[O-].[Na+] |
Related CAS |
111-76-2 (Parent) |
Origin of Product |
United States |
Chemical Reactions Analysis
Environmental Reaction Pathways
2.1 Atmospheric Degradation
The parent compound, 2-butoxyethanol, reacts with hydroxyl radicals in the atmosphere, with a half-life ranging from 3.28 to 32.8 hours . While the sodium salt’s reactivity is not directly studied, its deprotonated form may influence reaction kinetics. For example, hydroxyl radical reactions typically involve abstraction of hydrogen atoms, potentially leading to chain-breaking products like aldehydes or carboxylic acids .
2.2 Hydrolysis and Biodegradation
2-Butoxyethanol acetate (a related ester) hydrolyzes to 2-butoxyethanol and acetic acid under enzymatic conditions . Sodium 2-butoxyethanolate, being a deprotonated alcohol, may not undergo hydrolysis but could participate in base-catalyzed reactions. Aerobic biodegradation in water is significant, with a half-life of 7–28 days for 2-butoxyethanol, ultimately yielding CO₂ and water via 2-butoxyacetic acid .
Comparison of Reaction Pathways
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Ethanolate vs. Sulphate/Sulphonate: this compound’s ethanolate group (-O⁻Na⁺) is more basic and nucleophilic compared to the sulphate or sulphonate groups in analogues, favoring reactions requiring strong bases (e.g., deprotonation or elimination) .
- Butoxy Chain Influence: The butoxy chain enhances solubility in nonpolar solvents compared to sodium 2-biphenylate, which is more aromatic and hydrophobic .
- Reactivity with Halogens: Sodium 2-bromoethanesulphonate’s bromine atom enables substitution reactions, a feature absent in this compound .
Comparative Physicochemical Properties
While direct experimental data (e.g., melting points, solubility) are scarce, inferences can be drawn from structural analogs:
- Solubility: this compound is likely water-soluble due to its ionic ethanolate group, but the butoxy chain may reduce solubility compared to smaller sodium salts like sodium hydroxide (NaOH) .
- Thermal Stability : The absence of hydrolytically labile groups (e.g., esters in sodium 2-butoxyethyl sulphate) suggests greater stability under alkaline conditions .
- Basicity : Expected to be less basic than NaOH (a strong base) but more reactive than sodium silicates, which are weaker bases .
Functional Analogues from Pharmaceutical Contexts
lists compounds like Sodium 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethanolate dihydrate (CAS 194154-40-0), which incorporates a purine moiety. Unlike this compound, this derivative may interact with biological systems (e.g., nucleotide analogs), highlighting the role of functional group modifications in diversifying applications .
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